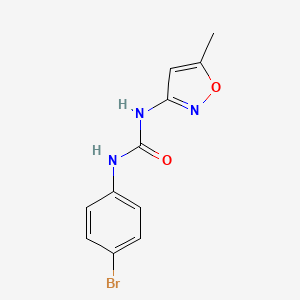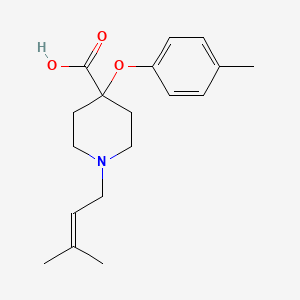![molecular formula C16H12F3NO3 B5395587 methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5395587.png)
methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate, also known as TFMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Aplicaciones Científicas De Investigación
Methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been explored as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In nanotechnology, it has been studied as a precursor for the preparation of nanoparticles and nanocomposites with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in cells. For example, methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. By inhibiting HDACs, methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of inflammatory cytokines in immune cells, and modulate the expression of certain genes involved in lipid metabolism. However, the exact mechanisms and targets of methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate's effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate has several advantages as a research tool, including its high purity, stability, and relatively low toxicity. However, it also has some limitations, such as its limited solubility in some solvents and its potential interference with certain assays or experiments due to its fluorescence properties.
Direcciones Futuras
There are several future directions for research on methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate. For example, further studies are needed to elucidate its mechanism of action and molecular targets in different cell types and disease models. Additionally, methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate's potential applications in materials science and nanotechnology should be explored further, including its use as a building block for the synthesis of functional materials with tailored properties. Finally, the development of new synthesis methods and derivatives of methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate may lead to the discovery of novel compounds with improved efficacy and selectivity for different applications.
Métodos De Síntesis
Methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of trifluoromethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzoic acid methyl ester. The product is obtained through purification and isolation steps, such as recrystallization or chromatography.
Propiedades
IUPAC Name |
methyl 4-[[4-(trifluoromethyl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c1-23-15(22)11-4-8-13(9-5-11)20-14(21)10-2-6-12(7-3-10)16(17,18)19/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJTZWRABIJLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5395530.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395537.png)
![2-cyclopent-2-en-1-yl-N-{2-[(dimethylamino)sulfonyl]ethyl}acetamide](/img/structure/B5395541.png)


![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide](/img/structure/B5395566.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5395570.png)
![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5395572.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B5395580.png)
![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)
![5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5395584.png)
![methyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5395591.png)
![4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395600.png)